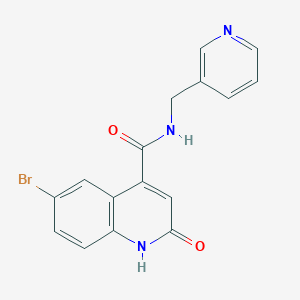
6-bromo-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-4-carboxamide, also known as BR-DIMBOA, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that has been found to have several interesting properties that make it useful for various applications.
Scientific Research Applications
Chemical Synthesis and Modification
6-bromo-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-4-carboxamide, due to its structural complexity, finds significant application in the realm of chemical synthesis and modification. One notable application includes its use in the large scale manufacturing of the anticancer agent thymitaq, highlighting a two-step chemical process that involves the formation of bromoquinazolinone and a copper-mediated Ullman-like coupling. This process underscores the compound's versatility and importance in producing pharmaceutical quality products (Malmgren et al., 2008).
Advanced Photolabile Protecting Groups
In the context of photochemistry, this compound derivatives have been explored for their potential as advanced photolabile protecting groups. A study demonstrates the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on bromo-hydroxyquinoline, which exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it particularly useful for in vivo applications. This application reflects the compound's utility in sophisticated biochemical and pharmacological research, offering a novel approach to the controlled release of bioactive molecules (Fedoryak & Dore, 2002).
Bromination and Functionalization
The compound also plays a pivotal role in studies focused on bromination and functionalization of heterocyclic compounds. Research involving the direct monobromination of substituted 4-oxoquinoline-3-carboxylic acid derivatives exemplifies the strategic application of N-bromosaccharin for selective bromination, facilitating the synthesis of complex molecular structures. Such studies are fundamental in expanding the chemical repertoire available for pharmaceutical development and other scientific applications, underscoring the compound's relevance in organic synthesis (Moẑek & Sket, 1994).
Pharmaceutical Intermediates
Moreover, the structural characteristics of this compound make it a critical intermediate in the synthesis of pharmaceuticals. Its role in the synthesis of novel antitubercular agents via diversity-oriented synthesis highlights the compound's significance in drug discovery and development. This approach facilitates the production of a wide array of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showcasing the compound's utility in generating diverse pharmacological agents (Kantevari et al., 2011).
properties
IUPAC Name |
6-bromo-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-11-3-4-14-12(6-11)13(7-15(21)20-14)16(22)19-9-10-2-1-5-18-8-10/h1-8H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUGVFARTWWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

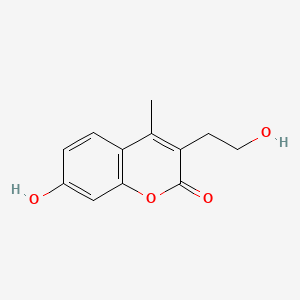
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)
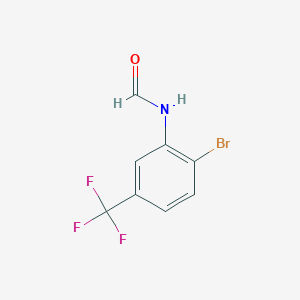
![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)
![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)
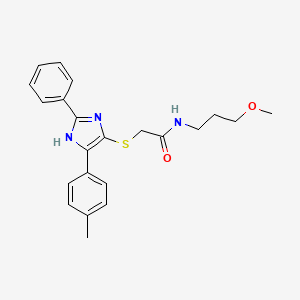
![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)
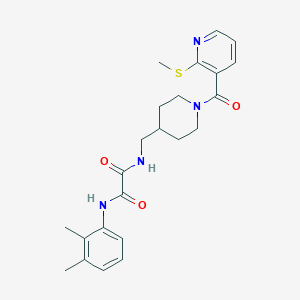
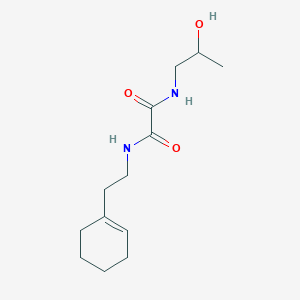

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)

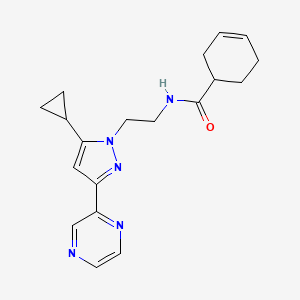
![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)